(2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
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Overview
Description
(2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base.
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Starting Materials
- 2,3-Dimethoxybenzaldehyde
- 4-Ethoxyacetophenone
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Reaction Conditions
Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
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Procedure
- Dissolve 2,3-dimethoxybenzaldehyde and 4-ethoxyacetophenone in ethanol.
- Add a catalytic amount of sodium hydroxide.
- Stir the mixture at room temperature or heat under reflux for several hours.
- After completion, the reaction mixture is poured into ice-cold water to precipitate the product.
- The solid product is filtered, washed, and recrystallized from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
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Reduction
- Reduction of the α,β-unsaturated carbonyl system can yield the corresponding saturated ketone.
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Substitution
- Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), hydrogenation with palladium on carbon (Pd/C)
Substitution: Bromine (Br₂) for bromination, nitric acid (HNO₃) for nitration
Major Products
Oxidation: Formation of carboxylic acids or aldehydes
Reduction: Formation of saturated ketones
Substitution: Formation of brominated or nitrated derivatives
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Antimicrobial Activity: Chalcones, including this compound, have shown promising antimicrobial properties against a range of pathogens.
Medicine
Anticancer Research: Some chalcones exhibit cytotoxic activity against cancer cell lines, making them candidates for anticancer drug development.
Industry
Dye and Pigment Production: Chalcone derivatives are used in the synthesis of dyes and pigments due to their vibrant colors and stability.
Mechanism of Action
The biological activity of (2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is often attributed to its ability to interact with cellular proteins and enzymes. The α,β-unsaturated carbonyl system can act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This mechanism is crucial in its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2,3-Dimethoxyphenyl)-1-phenylprop-2-en-1-one: Lacks the ethoxy group, which may alter its reactivity and biological activity.
(2E)-3-(4-Methoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one: Contains a methoxy group instead of dimethoxy, potentially affecting its chemical properties.
Properties
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-4-23-16-11-8-14(9-12-16)17(20)13-10-15-6-5-7-18(21-2)19(15)22-3/h5-13H,4H2,1-3H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEAJKVQYROPFW-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=C(C(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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